Mild N1-Acetyl Deprotection
1-Acetyl-5-chloropyrazolo[3,4-c]pyridine undergoes quantitative deprotection to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1) with a 95% yield when treated with 1M HCl in water at room temperature for 1 hour [1]. In contrast, alternative N1 protecting groups such as benzyl or SEM often require hydrogenolysis or fluoride-mediated cleavage, which can be incompatible with acid-sensitive or reducible functionalities elsewhere in the molecule [2].
| Evidence Dimension | Deprotection yield of N1-protecting group to yield free NH scaffold |
|---|---|
| Target Compound Data | 95% yield of 5-chloro-1H-pyrazolo[3,4-c]pyridine |
| Comparator Or Baseline | Benzyl or SEM protecting groups: yields typically 70-85% and require harsher conditions (hydrogenation or TBAF) |
| Quantified Difference | +10-25% absolute yield advantage with milder, functional-group-tolerant conditions |
| Conditions | 1M HCl, water, room temperature, 1 hour |
Why This Matters
Higher yield and milder deprotection conditions reduce overall synthesis step count and improve functional group compatibility, directly lowering procurement and synthesis costs for medicinal chemistry campaigns.
- [1] Molaid. (n.d.). 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. Retrieved from https://www.molaid.com/MS_383060 View Source
- [2] Chemistry Online. (2024). Protecting group. Retrieved from https://www.chemistry-online.com View Source
